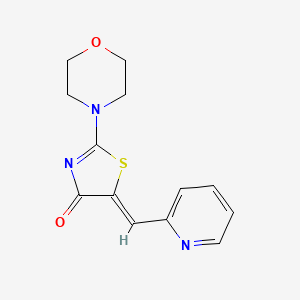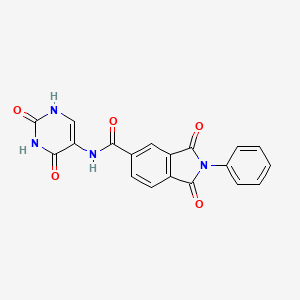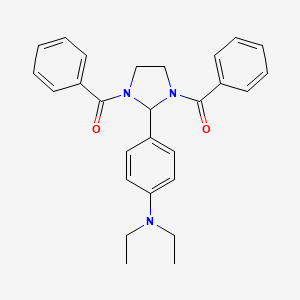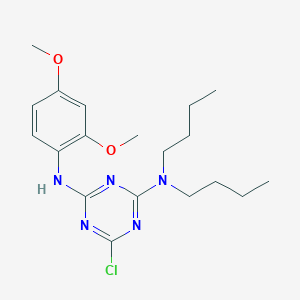![molecular formula C15H11ClN4O4S B11105132 3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11105132.png)
3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is a complex organic compound that combines multiple functional groups, including a chlorobenzaldehyde moiety, a nitro group, and a benzisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone typically involves the condensation of 4-chlorobenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzaldehyde 1-Methyl-1-(6-Amino-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the benzisothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups.
1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazine: Shares the benzisothiazole and nitro functionalities but lacks the aldehyde group.
4-Nitrobenzaldehyde: Contains both an aldehyde and a nitro group but lacks the benzisothiazole ring.
Uniqueness
4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzisothiazole ring, in particular, distinguishes it from simpler analogs and may enhance its interactions with biological targets.
Properties
Molecular Formula |
C15H11ClN4O4S |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H11ClN4O4S/c1-19(17-9-10-2-4-11(16)5-3-10)15-13-7-6-12(20(21)22)8-14(13)25(23,24)18-15/h2-9H,1H3/b17-9+ |
InChI Key |
MWUFSXORZWJVCD-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-N'-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11105072.png)
![1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone](/img/structure/B11105078.png)
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11105080.png)


![O-{4-[(4-fluorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11105091.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide](/img/structure/B11105098.png)
![2-(benzylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B11105103.png)
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105106.png)
![1-(1-naphthylmethyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B11105108.png)
![5-({3-Ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11105115.png)
